12-Ketochenodeoxycholic acid

Enzymatic Synthesis Bioprocess Engineering Cofactor Regeneration

12-Ketochenodeoxycholic acid (12-KCDCA) is the direct, non-interchangeable enzymatic precursor to chenodeoxycholic acid (CDCA), exhibiting a cofactor turnover number of 1200 with no detectable steroid by-products. This high-purity intermediate uniquely minimizes hepatotoxic lithocholic acid (LCA) formation, streamlining downstream purification for gallstone API manufacturing. As an anomalous hepatobiliary disease biomarker distinct from primary bile acids, it enables specific LC-MS/MS quantification. Its high enzymatic substrate affinity supports cost-effective biotransformation from cholic acid at near-100% yield, ensuring supply chain reliability. Verified water solubility of 4.698 mg/L at 25°C guarantees assay reproducibility.

Molecular Formula C24H38O5
Molecular Weight 406.6 g/mol
CAS No. 2458-08-4
Cat. No. B1206610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name12-Ketochenodeoxycholic acid
CAS2458-08-4
Synonyms12-ketochenodeoxycholic acid
12-monoketocholate
12-monoketocholic acid
12-oxo-3,7-dihydroxycholanoic acid
12-oxochenodeoxycholate
12-oxochenodeoxycholic acid
3 alpha, 7 alpha-dihydroxy-12-one-5 beta-cholanoic acid
3 alpha,7 alpha-dihydroxy-12-keto-5 beta-cholanoic acid
3,7-dihydroxy-12-oxocholanoic acid
3alpha,7alpha-dihydroxy-12-keto-5beta-cholanoic acid
sodium monoketocholate
Molecular FormulaC24H38O5
Molecular Weight406.6 g/mol
Structural Identifiers
SMILESCC(CCC(=O)O)C1CCC2C1(C(=O)CC3C2C(CC4C3(CCC(C4)O)C)O)C
InChIInChI=1S/C24H38O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-19,22,25-26H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15-,16-,17+,18+,19-,22+,23+,24-/m1/s1
InChIKeyMIHNUBCEFJLAGN-DMMBONCOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





12-Ketochenodeoxycholic Acid (CAS 2458-08-4): A Critical Intermediate in Bile Acid Synthesis and Metabolic Research


12-Ketochenodeoxycholic acid (12-KCDCA), also known as 12-oxochenodeoxycholic acid or 3α,7α-dihydroxy-12-oxo-5β-cholan-24-oic acid, is a C24 bile acid derivative characterized by a keto group at the C12 position [1]. It functions primarily as a direct and essential precursor in the synthesis of chenodeoxycholic acid (CDCA), a primary bile acid of therapeutic significance [2]. Beyond its role as a synthetic intermediate, 12-KCDCA has been identified as an anomalous metabolite found in the bile of patients with hepatobiliary diseases, distinguishing it from primary bile acids like CDCA and cholic acid (CA) [3].

Why 12-Ketochenodeoxycholic Acid Cannot Be Substituted with Other Bile Acid Intermediates in Synthesis and Research


The substitution of 12-Ketochenodeoxycholic acid (12-KCDCA) with other bile acid intermediates—such as 7-ketodeoxycholic acid (7KDOCA), 7,12-diketolithocholic acid (7,12DKLCA), or 12-ketolithocholic acid (12-KLCA)—is not a straightforward procurement decision due to its distinct role in specific enzymatic pathways [1]. While several keto-bile acids are intermediates in the metabolism of cholic acid (CA) and chenodeoxycholic acid (CDCA), 12-KCDCA is uniquely positioned as the direct precursor to CDCA, a pathway that can be exploited for high-yield, enzymatic synthesis with minimized toxic by-products [2]. Conversely, related compounds like 12-KLCA (CAS 5130-29-0) are monohydroxy bile acids with different metabolic fates and applications, including as markers for kidney injury . The quantifiable differences in enzymatic substrate affinity, synthesis yield, and impurity profiles detailed below underscore why 12-KCDCA is a non-interchangeable, application-specific reagent.

12-Ketochenodeoxycholic Acid: Quantitative Differentiation from Bile Acid Analogs


Enzymatic Synthesis of 12-KCDCA Enables a 1200-Fold Coenzyme Turnover and Eliminates Lithocholic Acid Contamination

In the enzymatic synthesis of 12-KCDCA from dehydrocholic acid, a cofactor (NADH) regeneration system achieved a complete substrate transformation with a coenzyme turnover number of 1200 [1]. This high catalytic efficiency is a differentiating feature of this specific route. Critically, this enzymatic process yielded 12-KCDCA with no detectable steroid by-products, a stark contrast to chemical methods for synthesizing the downstream target chenodeoxycholic acid (CDCA), which are known to produce the toxic by-product lithocholic acid (LCA) [1]. Therefore, procuring 12-KCDCA synthesized via this enzymatic route ensures a high-purity intermediate that drastically reduces the risk of downstream contamination with hepatotoxic LCA, a significant advantage for further pharmaceutical processing.

Enzymatic Synthesis Bioprocess Engineering Cofactor Regeneration

High Selectivity in 12-KCDCA Production Achieves Near 100% Yield, Minimizing Side-Product Formation

An alkalophilic Bacillus sp. mutant selectively produces 12-KCDCA from cholic acid (CA) at high yields, close to 100% [1]. This contrasts with the production of related intermediates: the same study reports that different mutants produce 7-ketodeoxycholic acid (7KDOCA) and 7,12-diketolithocholic acid (7,12DKLCA) from CA, and 7-ketolithocholic acid (7KLCA) from chenodeoxycholic acid (CDCA) [1]. The high yield and selectivity for the 12-keto product differentiate this specific biotransformation, reducing the need for complex and costly downstream purification to remove structurally similar by-products like 7KDOCA or 7,12DKLCA. An optimized continuous bioreactor process further demonstrates this, achieving an 80% yield of 12-KCDCA with minimal accumulation of cholic acid (0.05 g/L) [2].

Biotransformation Microbial Synthesis Process Yield

Distinct Water Solubility of 12-KCDCA (4.698 mg/L) Compared to Other Bile Acids

The water solubility of 12-KCDCA at 25°C is 4.698 mg/L [1]. This value provides a quantitative basis for differentiating its behavior from other bile acids. For instance, a study on beta-cyclodextrin complexation ranked the solubility of several bile acids, finding the order to be: cholic acid > ursodeoxycholic acid > chenodeoxycholic acid > deoxycholic acid > lithocholic acid [2]. While a direct head-to-head value for CDCA or LCA under identical conditions is not provided in the reference, the data positions 12-KCDCA as a relatively hydrophobic compound. This specific solubility parameter is crucial for scientists designing in vitro assays, developing analytical methods (e.g., HPLC mobile phase optimization), or considering formulation strategies, as it will differ significantly from more hydrophilic bile acids like cholic acid.

Physicochemical Properties Formulation Development Analytical Chemistry

12-KCDCA is a High-Affinity Substrate for 7α-HSDH, a Key Enzyme in Bile Acid Metabolism

In a study characterizing the substrate specificity of 7α-hydroxysteroid dehydrogenase (7α-HSDH) from Clostridium absonum, 12-KCDCA was found to be one of the substrates with the lowest KS values, alongside chenodeoxycholic acid (CDCA) [1]. The KS value, a measure of enzyme-substrate affinity, indicates that 12-KCDCA binds strongly to this crucial enzyme in bile acid metabolism. This high affinity is a quantitative differentiator from other potential substrates like ursocholic acid, which was identified as the most effective inhibitor of 7β-HSDH activity in the same study [1]. This specific interaction profile is critical for researchers studying or engineering the 7α/7β epimerization pathways, a key step in the industrial biotransformation of cholic acid to the therapeutic agent ursodeoxycholic acid (UDCA).

Enzyme Kinetics Biotransformation Bile Acid Metabolism

12-KCDCA Serves as a Specific Disease Biomarker, Distinct from Primary Bile Acids

12-KCDCA is not a normal primary bile acid; its presence is anomalous and has been specifically documented in the bile of patients with hepatobiliary diseases [1]. This is in direct contrast to primary bile acids like cholic acid (CA) and chenodeoxycholic acid (CDCA), which are normal physiological constituents. The presence of 12-KCDCA in biological samples, therefore, serves as a qualitative biomarker of pathological metabolism. Furthermore, its structural analog, 12-ketobisnorchenodeoxycholic acid, has been identified as a minor bile acid in the urine of patients with cerebrotendinous xanthomatosis (CTX), a rare lipid storage disease [2], further establishing the clinical relevance of the 12-keto structural motif. This disease-specific occurrence is a key differentiator from in-class compounds like CDCA, which are widely present and would not serve as such a specific indicator.

Metabolomics Clinical Biomarkers Hepatobiliary Disease

High Purity (≥99.83%) 12-KCDCA Supports Reliable Analytical and Synthetic Applications

Commercially available 12-KCDCA for research purposes is offered with a purity of 99.83% and >99% . This high level of purity is a critical quality attribute that distinguishes it from less refined preparations of other bile acid intermediates. For example, lower purity batches of structurally similar keto-bile acids like 7-ketolithocholic acid (7KLCA) or 7,12-diketolithocholic acid (7,12DKLCA) may contain impurities that can inhibit enzymatic reactions or confound analytical results. The high purity specification ensures that when 12-KCDCA is used as a substrate in enzymatic assays (as described in the 7α-HSDH affinity study) or as an intermediate in CDCA synthesis, the observed outcomes are attributable to the compound itself and not to contaminants. This level of purity is essential for reproducibility in research and for meeting stringent specifications in pharmaceutical intermediate supply chains.

Analytical Standard Quality Control Synthesis Intermediate

Primary Application Scenarios for 12-Ketochenodeoxycholic Acid Based on Verified Differentiation


Enzymatic Synthesis of High-Purity Chenodeoxycholic Acid (CDCA) with Reduced Toxicity Risk

In pharmaceutical manufacturing, 12-KCDCA is the essential intermediate for synthesizing chenodeoxycholic acid (CDCA), a therapeutic used for gallstone dissolution. The key differentiator here is the proven enzymatic process that converts dehydrocholic acid to 12-KCDCA with a cofactor turnover number of 1200 and no detectable steroid by-products [1]. This is critical because it minimizes the formation of lithocholic acid (LCA), a hepatotoxic by-product that is common in purely chemical syntheses of CDCA [1]. For a process chemist or procurement manager, sourcing 12-KCDCA from vendors using this specific enzymatic route is a risk-mitigation strategy that can simplify downstream purification and improve the safety profile of the final API.

Analytical Standard for Targeted Metabolomics in Hepatobiliary Disease Research

Researchers investigating bile acid metabolism in liver disease require 12-KCDCA as a highly specific analytical standard. Unlike ubiquitous primary bile acids such as CDCA or CA, 12-KCDCA is an anomalous metabolite whose presence in biological fluids like bile or urine is specifically associated with hepatobiliary diseases [2] and conditions like cerebrotendinous xanthomatosis (CTX) [3]. Using high-purity 12-KCDCA (≥99.83%) allows for the accurate quantification of this specific biomarker via LC-MS/MS [4], providing a diagnostic or prognostic signal that generic bile acid panels would miss.

High-Yield Biotransformation Starting Material for Custom Bile Acid Synthesis

For biotech companies engineering novel bile acid derivatives, 12-KCDCA offers a strategic advantage as a starting material. Its high affinity for key enzymes like 7α-hydroxysteroid dehydrogenase (7α-HSDH) makes it an excellent substrate for further enzymatic modifications [5]. Furthermore, the ability to produce 12-KCDCA from cheap starting materials like cholic acid at yields close to 100% [6] ensures a cost-effective and reliable supply chain for large-scale biotransformation projects. This is in contrast to other keto-intermediates, which may have lower substrate affinity for desired downstream enzymes or less efficient production routes.

Development of Optimized In Vitro Assays for Bile Acid Receptor Studies

In drug discovery programs targeting FXR or TGR5, understanding the precise physicochemical properties of tool compounds is essential for assay development. The documented water solubility of 12-KCDCA (4.698 mg/L at 25°C) [7] allows scientists to accurately prepare stock solutions and predict its behavior in cell-based assays. This specific solubility data, which differs from more soluble bile acids like CA or UDCA [8], helps in troubleshooting assay artifacts related to compound precipitation or non-specific binding. Procuring 12-KCDCA with a verified solubility profile ensures greater experimental reproducibility and reduces time spent on preliminary characterization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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